

Antioxidant agent-11 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antioxidant agent-11**

Cat. No.: **B12388107**

[Get Quote](#)

In-Depth Technical Guide: Antioxidant Agent-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antioxidant agent-11, identified as 2-(1,3-diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one, is a synthetic compound belonging to the 2,3-dihydroquinazolin-4(1H)-one class of heterocyclic molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. It includes a detailed synthesis protocol and the methodology for the evaluation of its antioxidant potential. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry and pharmacology.

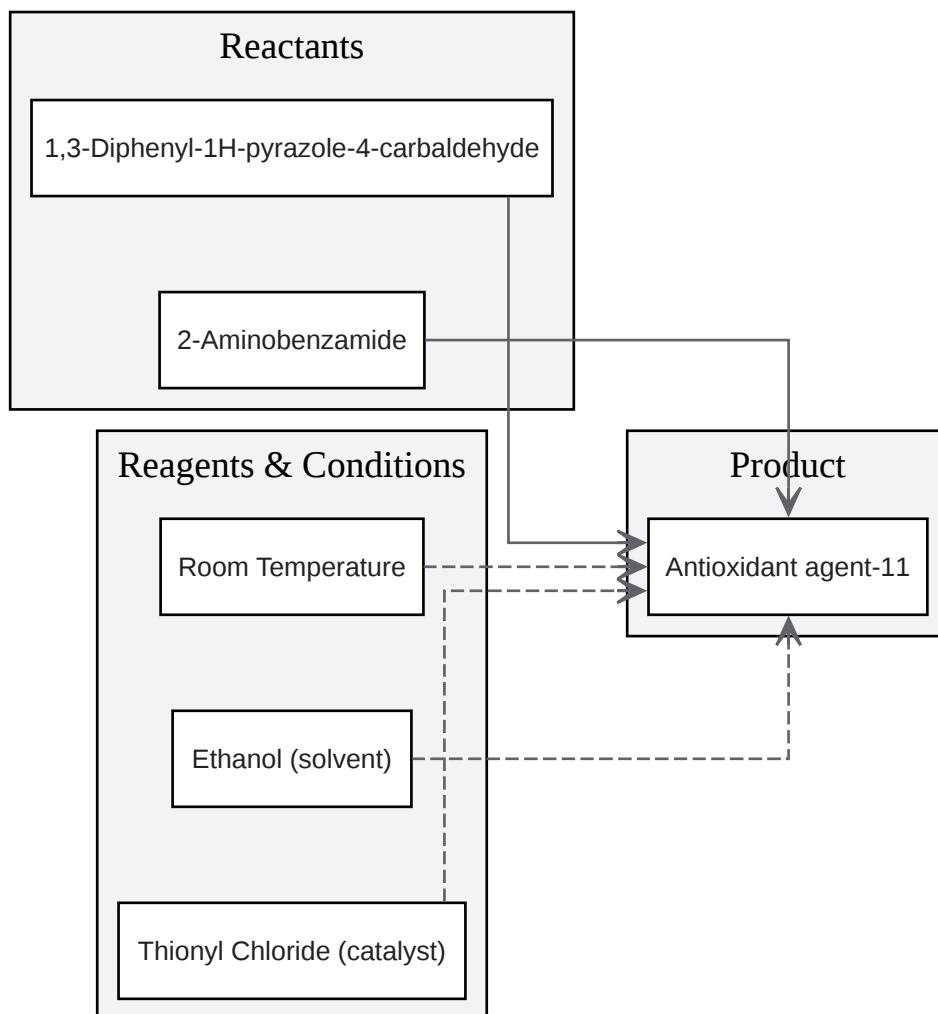
Chemical Structure and Properties

Antioxidant agent-11 is characterized by a core 2,3-dihydroquinazolin-4(1H)-one scaffold substituted at the 2-position with a 1,3-diphenyl-1H-pyrazol-4-yl moiety.

Chemical Name: 2-(1,3-diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one
CAS Number: 474379-42-5
Molecular Formula: C₂₃H₁₈N₄O
Molecular Weight: 366.42 g/mol

SMILES: O=C1NC(C2=CN(C3=CC=CC=C3)N=C2C4=CC=CC=C4)NC5=C1C=CC=C5

Table 1: Physicochemical Properties of Antioxidant Agent-11


Property	Value	Source
Appearance	White solid	[1]
Melting Point	192-194 °C	[1]
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	5.90 (s, 1H), 6.67 (s, 2H), 7.07 (s, 1H), 7.5 (m, 8H), 7.67 (s, 1H), 7.80 (s, 2H), 7.96 (s, 2H), 8.3 (s, 1H), 8.9 (s, 1H)	[1]
¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm)	60.57, 115.01, 115.95, 118.14, 118.64, 120.76, 126.91, 127.96, 128.57, 128.69, 128.80, 129.86, 130.0, 132.77, 133.54, 139.69, 148.99, 151.22, 164.45	[1]
ESI-MS (m/z)	367 (M+H) ⁺	[1]
Elemental Analysis (Calculated)	C, 75.39%; H, 4.95%; N, 15.29%	[1]
Elemental Analysis (Found)	C, 75.42%; H, 4.92%; N, 15.26%	[1]

Synthesis and Experimental Protocols

The synthesis of **Antioxidant agent-11** (referred to as compound 3d in the source literature) is achieved through a one-pot condensation reaction.[\[1\]](#)

Synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one (Antioxidant agent-11)

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **Antioxidant agent-11**.

Experimental Protocol:

A solution of 2-aminobenzamide and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is prepared in ethanol at room temperature. A catalytic amount of thionyl chloride is added to the mixture. The reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, purified, and characterized.^[1]

Antioxidant Activity Evaluation (DPPH Radical Scavenging Assay)

The antioxidant activity of **Antioxidant agent-11** was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.[\[1\]](#)

Principle:

Antioxidants donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.

Experimental Protocol:

- A stock solution of the test compound (**Antioxidant agent-11**) is prepared in a suitable solvent (e.g., DMSO or methanol).
- Serial dilutions of the stock solution are made to obtain a range of concentrations.
- A solution of DPPH in a suitable solvent is prepared.
- Aliquots of the test compound solutions are mixed with the DPPH solution.
- The reaction mixtures are incubated in the dark at room temperature for a specified period.
- The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH.
- A standard antioxidant, such as ascorbic acid, is used as a positive control.
- The percentage of radical scavenging activity is calculated using the following formula:

$$\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

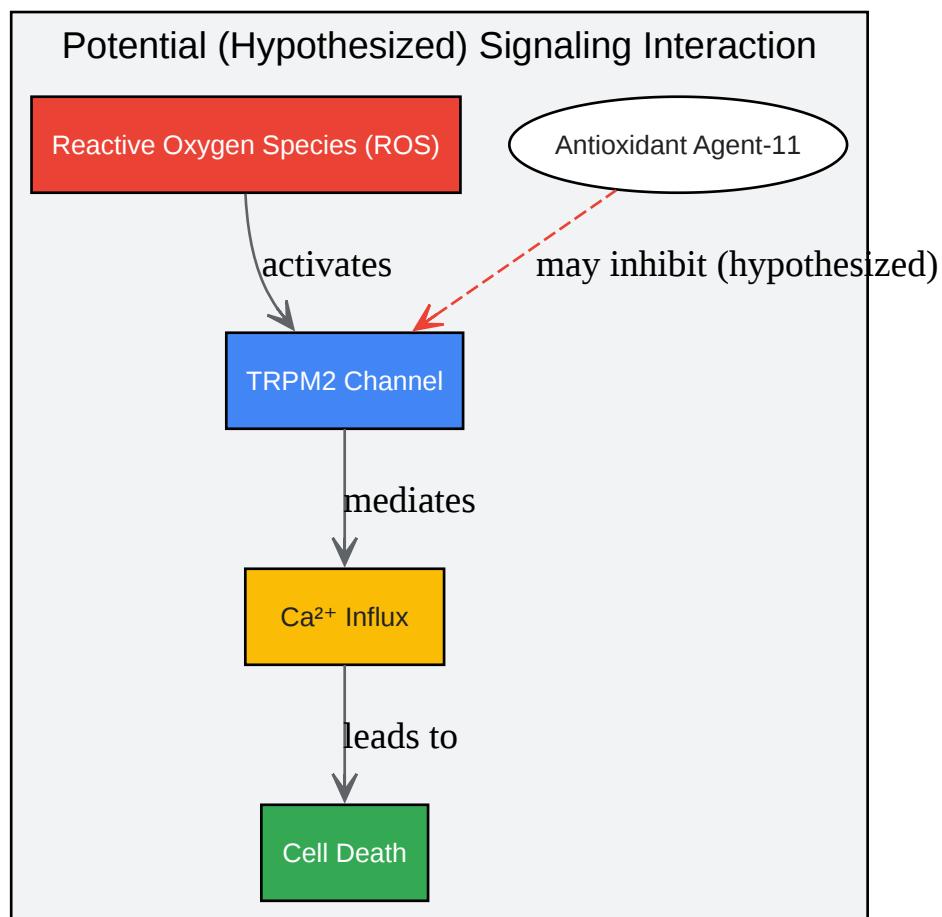
Where:

- A_{control} is the absorbance of the DPPH solution without the sample.
- A_{sample} is the absorbance of the DPPH solution with the sample.

- The IC_{50} value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Biological Activity and Mechanism of Action

Antioxidant Activity


Antioxidant agent-11 has been reported to possess weak antioxidant activity as determined by the DPPH radical scavenging assay.^[1] The presence of the 2,3-dihydroquinazolin-4(1H)-one scaffold is common in compounds exhibiting antioxidant properties. The mechanism is generally attributed to the ability of the N-H groups in the quinazolinone ring to donate a hydrogen atom to free radicals, thereby neutralizing them.

Anticancer Activity

Preliminary studies have indicated that **Antioxidant agent-11** exhibits weak anti-cancer activity against the A549 human lung adenocarcinoma cell line.^[1] The broader class of 2,3-dihydroquinazolin-4(1H)-one derivatives has been investigated for various pharmacological activities, including as inhibitors of enzymes like tubulin and transient receptor potential melastatin 2 (TRPM2), which are implicated in cancer progression.^{[2][3]}

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of **Antioxidant agent-11** with any particular signaling pathways. However, given that some 2,3-dihydroquinazolin-4(1H)-one derivatives are known to inhibit the TRPM2 channel, a reactive oxygen species (ROS) and temperature sensor, it is plausible that related compounds could modulate signaling pathways associated with oxidative stress and calcium homeostasis.^[2] Further research is required to elucidate the precise mechanism of action and any potential effects on cellular signaling cascades.

[Click to download full resolution via product page](#)

Figure 2: Hypothesized signaling pathway interaction for 2,3-dihydroquinazolin-4(1H)-one derivatives.

Conclusion

Antioxidant agent-11 (2-(1,3-diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one) is a synthetically accessible compound with documented, albeit weak, antioxidant and anticancer properties. This technical guide provides the foundational chemical and biological information for this molecule. The detailed synthesis and antioxidant assay protocols offer a starting point for researchers interested in exploring this compound and its analogs further. Future investigations should focus on a more comprehensive evaluation of its biological activity, including the elucidation of its mechanism of action and potential interactions with cellular signaling pathways, to better understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Antioxidant agent-11 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12388107#antioxidant-agent-11-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com